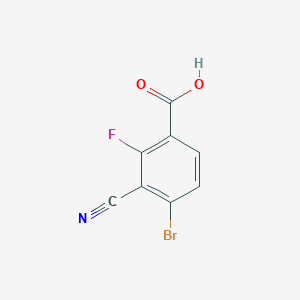

4-Bromo-3-cyano-2-fluorobenzoic acid

Beschreibung

4-Bromo-3-cyano-2-fluorobenzoic acid is a halogenated benzoic acid derivative featuring bromine, fluorine, and cyano substituents on the aromatic ring. The bromine atom at position 4, fluorine at position 2, and cyano group at position 3 create a sterically hindered and electron-deficient aromatic system. Such substitutions are common in pharmaceuticals and agrochemicals, where electronic and steric effects modulate reactivity and binding properties.

Eigenschaften

IUPAC Name |

4-bromo-3-cyano-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLIWRFAJRFRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyano-2-fluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 4-fluorobenzoic acid followed by cyanation . The reaction conditions often involve the use of bromine and hydrogen cyanide or other cyanating agents under controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of 4-Bromo-3-cyano-2-fluorobenzoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-3-cyano-2-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.

Reduction Reactions: The cyano group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of palladium or copper catalysts.

Coupling: Aryl boronic acids, palladium catalysts, and bases like potassium carbonate.

Reduction: Hydrogen gas and metal catalysts like palladium on carbon.

Major Products:

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Coupling: Biaryl compounds with diverse functional groups.

Reduction: Amino-substituted benzoic acids.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-cyano-2-fluorobenzoic acid is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 4-Bromo-3-cyano-2-fluorobenzoic acid in chemical reactions involves its functional groups:

Vergleich Mit ähnlichen Verbindungen

4-Bromo-3-fluorobenzoic Acid (CAS 153556-42-4)

2-Amino-4-bromo-3-fluorobenzoic Acid (CAS 1416013-62-1)

- Molecular Formula: C₇H₅BrFNO₂

- Molecular Weight : 234.0 g/mol

- Key Properties : Purity 96%, stored at room temperature .

- Structural Differences: Replaces the cyano group with an amino (-NH₂) group.

- Impact: The amino group is electron-donating, increasing electron density on the aromatic ring. This contrasts sharply with the cyano group’s electron-withdrawing nature, leading to differences in solubility (amino derivatives are often more polar) and reactivity (e.g., in electrophilic substitutions).

4-Bromo-2-(trifluoromethyl)benzoic Acid (CAS 320-31-0)

- Molecular Formula : C₈H₄BrF₃O₂

- Molecular Weight : 269.02 g/mol

- Structural Differences: Substitutes the cyano group with a trifluoromethyl (-CF₃) group.

- Impact: The -CF₃ group is both electron-withdrawing and sterically bulky. Compared to cyano, it may enhance lipophilicity and metabolic stability, making it preferable in drug design. However, the larger size could hinder interactions in tight binding pockets .

4-Bromo-2-fluoro-3-hydroxybenzoic Acid (CAS 91659-03-9)

- Molecular Formula : C₇H₄BrFO₃

- Molecular Weight : 235.01 g/mol

- Structural Differences: Replaces the cyano group with a hydroxyl (-OH) group.

- Impact: The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, it may also reduce stability under acidic or oxidative conditions compared to the cyano analog .

3-Bromo-4-chloro-2-fluoro-benzoic Acid (CAS 1677706-23-8)

- Molecular Formula : C₇H₃BrClFO₂

- Molecular Weight : 253.45 g/mol

- Structural Differences: Adds a chlorine atom at position 4, replacing the cyano group.

- Impact: Chlorine’s electronegativity and size alter electronic and steric profiles. The compound may exhibit higher lipophilicity than the cyano derivative, influencing membrane permeability in biological systems .

Research Implications

The cyano group in 4-Bromo-3-cyano-2-fluorobenzoic acid provides distinct electronic and steric effects compared to other substituents (-NH₂, -OH, -CF₃, -Cl). Its strong electron-withdrawing nature enhances acidity and reactivity in cross-coupling reactions, making it valuable in synthesizing complex aromatic systems. However, analogs with amino or hydroxyl groups may offer better solubility for aqueous-phase applications, while trifluoromethyl or chlorinated derivatives could be preferred in hydrophobic environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.